1'-PHENYLMETHANESULFONYL-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
Overview
Description
1’-PHENYLMETHANESULFONYL-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenylmethanesulfonyl group attached to a bipiperidine core with a carboxamide functional group. Its molecular formula is C19H28N2O3S.
Preparation Methods
The synthesis of 1’-PHENYLMETHANESULFONYL-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of 1,4’-bipiperidine and phenylmethanesulfonyl chloride.
Reaction Conditions: The phenylmethanesulfonyl chloride is reacted with 1,4’-bipiperidine in the presence of a base such as triethylamine in an organic solvent like methylene chloride or ether.
Industrial Production: On an industrial scale, the reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1’-PHENYLMETHANESULFONYL-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions: Typical reagents include triethylamine, methylene chloride, and various oxidizing and reducing agents. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1’-PHENYLMETHANESULFONYL-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 1’-PHENYLMETHANESULFONYL-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1’-PHENYLMETHANESULFONYL-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE can be compared with other similar compounds:
Properties
IUPAC Name |
1-benzylsulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c19-17(22)18(20-11-5-2-6-12-20)9-13-21(14-10-18)25(23,24)15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPNWXRXAJZUIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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